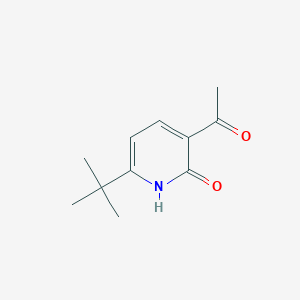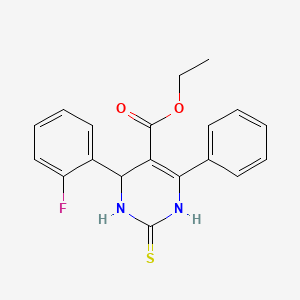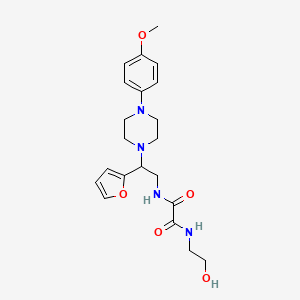![molecular formula C20H13Cl2N3O B2443953 N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE CAS No. 476634-11-4](/img/structure/B2443953.png)
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE typically involves the condensation of 1,2-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of methoxy-substituted benzamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids .
相似化合物的比较
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- 4-(1H-benzimidazol-2-yl)-N,N-diphenylaniline
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
Uniqueness
N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROBENZAMIDE stands out due to the presence of two chlorine atoms on the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern may enhance its binding affinity to target enzymes and improve its overall efficacy as a therapeutic agent .
属性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQIGWWTQDCVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2443873.png)
![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2443874.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443879.png)
![(E)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2443880.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2443882.png)



![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)
![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)
